5-Bromo-4-(trifluoromethyl)pyridin-2-amine hcl
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Overview
Description
5-Bromo-4-(trifluoromethyl)pyridin-2-amine is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom at the 5th position, a trifluoromethyl group at the 4th position, and an amine group at the 2nd position of the pyridine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-(trifluoromethyl)pyridin-2-amine typically involves halogenation and amination reactions. One common method is the bromination of 4-(trifluoromethyl)pyridine, followed by the introduction of the amine group. The reaction conditions often involve the use of bromine or a brominating agent and a suitable solvent, such as acetonitrile or dichloromethane. The amination step can be achieved using ammonia or an amine source under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
5-Bromo-4-(trifluoromethyl)pyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in developing new therapeutic agents, particularly in oncology and neurology.
Industry: Utilized in the production of agrochemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-bromo-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-(trifluoromethyl)pyridin-2-amine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 5-Bromo-4-(trifluoromethyl)pyridin-2-ol
Uniqueness
5-Bromo-4-(trifluoromethyl)pyridin-2-amine is unique due to the specific positioning of the bromine, trifluoromethyl, and amine groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C6H5BrClF3N2 |
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Molecular Weight |
277.47 g/mol |
IUPAC Name |
5-bromo-4-(trifluoromethyl)pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C6H4BrF3N2.ClH/c7-4-2-12-5(11)1-3(4)6(8,9)10;/h1-2H,(H2,11,12);1H |
InChI Key |
AZPOZXOMCBNJIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1N)Br)C(F)(F)F.Cl |
Origin of Product |
United States |
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